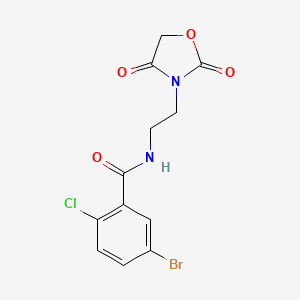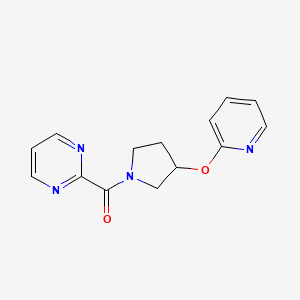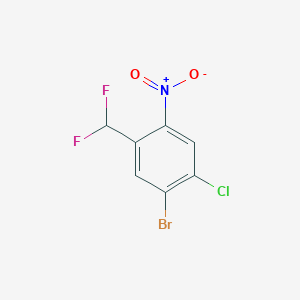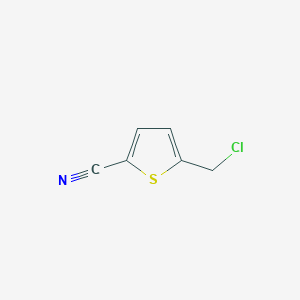![molecular formula C15H16F3N3O B2526086 N-(1-cyanocyclohexyl)-2-[(3,4,5-trifluorophenyl)amino]acetamide CAS No. 1376007-70-3](/img/structure/B2526086.png)
N-(1-cyanocyclohexyl)-2-[(3,4,5-trifluorophenyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-[(3,4,5-trifluorophenyl)amino]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPP-115 and is a derivative of vigabatrin, an antiepileptic drug. CPP-115 has been found to have unique properties that make it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
CPP-115 works by increasing the concentration of GABA in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal activity. GABA acts as an inhibitory neurotransmitter, which means it reduces the activity of neurons and helps to prevent seizures. By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and Physiological Effects:
CPP-115 has been found to have a number of biochemical and physiological effects. It has been shown to increase the concentration of GABA in the brain, which can have a calming effect and reduce seizure activity. It has also been found to have anxiolytic and anticonvulsant properties. Additionally, CPP-115 has been found to be well-tolerated and has a low risk of adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPP-115 is that it is a potent inhibitor of GABA-AT, which makes it a promising candidate for the treatment of various neurological disorders. It has also been found to be well-tolerated and has a low risk of adverse effects. However, one limitation of CPP-115 is that it is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications.
Orientations Futures
There are a number of future directions for research on CPP-115. One area of research is the potential use of CPP-115 in the treatment of addiction. CPP-115 has been found to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of research is the potential use of CPP-115 in the treatment of anxiety disorders. CPP-115 has been found to have anxiolytic properties, and further research is needed to determine its potential as a treatment for anxiety disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of CPP-115 and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CPP-115 involves the reaction of 1-cyanocyclohexylamine with 3,4,5-trifluoroaniline in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with chloroacetyl chloride to form CPP-115.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. It has been found to be a potent inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, which can have a calming effect and reduce seizure activity.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3,4,5-trifluoroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O/c16-11-6-10(7-12(17)14(11)18)20-8-13(22)21-15(9-19)4-2-1-3-5-15/h6-7,20H,1-5,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUFWEBEIWEVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CNC2=CC(=C(C(=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,6-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2526006.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2526009.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2526010.png)

![2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B2526012.png)

![N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2526015.png)
![5-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2526018.png)
![N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide](/img/structure/B2526022.png)

